6-(Pentylamino)hexanoic acid
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Overview
Description
6-(Pentylamino)hexanoic acid is an organic compound with the molecular formula C11H23NO2 It is a derivative of hexanoic acid, where a pentylamino group is attached to the sixth carbon atom of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentylamino)hexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with pentylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is scaled up to accommodate higher volumes, and additional steps may be included to purify the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-(Pentylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pentylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives .
Scientific Research Applications
6-(Pentylamino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antifibrinolytic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Pentylamino)hexanoic acid involves its interaction with specific molecular targets. For instance, as an antifibrinolytic agent, it inhibits enzymes like plasmin that are involved in the breakdown of fibrin clots. This inhibition helps in reducing excessive bleeding and stabilizing blood clots .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: The parent compound, which lacks the pentylamino group.
Aminocaproic acid: A similar compound with an amino group instead of a pentylamino group.
Caproic acid: Another derivative of hexanoic acid with different functional groups.
Uniqueness
6-(Pentylamino)hexanoic acid is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-(pentylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-2-3-6-9-12-10-7-4-5-8-11(13)14/h12H,2-10H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEGAEYTMKZWSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535196 |
Source
|
Record name | 6-(Pentylamino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90068-71-6 |
Source
|
Record name | 6-(Pentylamino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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